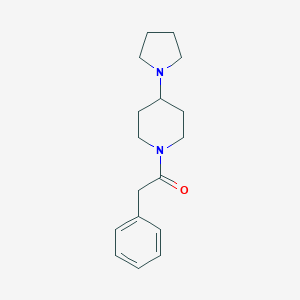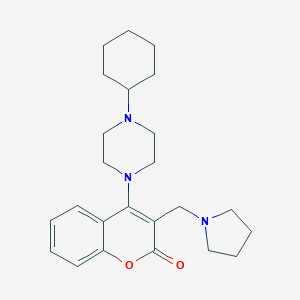![molecular formula C23H37N3 B247062 1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine, commonly known as BAM-22P, is a piperazine derivative that has been widely studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mecanismo De Acción
BAM-22P has been found to be a potent and selective agonist of the G protein-coupled receptor 139 (GPR139). This receptor is primarily found in the brain and has been implicated in the regulation of various physiological processes, including mood, anxiety, and addiction. BAM-22P binds to GPR139 and activates a signaling cascade that leads to the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that BAM-22P has a number of biochemical and physiological effects. In animal models, BAM-22P has been found to increase the release of dopamine and other neurotransmitters in the brain, leading to increased locomotor activity and reduced anxiety-like behavior. Additionally, BAM-22P has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAM-22P is its selectivity for GPR139, which allows for more precise manipulation of this receptor in laboratory experiments. Additionally, BAM-22P has a relatively long half-life, which allows for sustained activation of GPR139. However, one limitation of BAM-22P is its relatively low potency compared to other GPR139 agonists. This may limit its usefulness in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for research on BAM-22P. One area of interest is its potential as a treatment for various neuropsychiatric disorders, including anxiety and addiction. Additionally, further research is needed to fully understand the mechanism of action of BAM-22P and its effects on GPR139 signaling. Finally, there is potential for the development of more potent and selective GPR139 agonists based on the structure of BAM-22P.
Métodos De Síntesis
The synthesis of BAM-22P involves the reaction of 1-benzylpiperazine with 1-(3-methylcyclohexyl)piperidine in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BAM-22P has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential as a tool for studying the role of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a family of proteins that play a crucial role in many physiological processes, including neurotransmission, hormone regulation, and immune response.
Propiedades
Nombre del producto |
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine |
|---|---|
Fórmula molecular |
C23H37N3 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
1-benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H37N3/c1-20-6-5-9-23(18-20)25-12-10-22(11-13-25)26-16-14-24(15-17-26)19-21-7-3-2-4-8-21/h2-4,7-8,20,22-23H,5-6,9-19H2,1H3 |
Clave InChI |
KZAYPWPXFXBOLG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canónico |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)


![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)



amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)